molecular formula C6H6N2O B7780335 (E)-Picolinaldehyde oxime

(E)-Picolinaldehyde oxime

Cat. No.: B7780335
M. Wt: 122.12 g/mol
InChI Key: MTFJSAGADRTKCI-UHFFFAOYSA-N
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Description

(E)-Picolinaldehyde oxime (IUPAC name: (E)-Pyridine-2-carbaldehyde oxime) is an aromatic oxime characterized by a pyridine ring substituted with an oxime group at the 2-position. Its molecular formula is C₆H₆N₂O, with a molecular weight of 122.13 g/mol. Key properties include:

  • Synthesis: Typically prepared via condensation of 2-pyridinecarbaldehyde with hydroxylamine in methanol, yielding a yellow liquid (71% yield) .
  • Spectroscopic Data: ¹H-NMR (CDCl₃) δ 8.84 (d, J = 5.7 Hz, 2H), 8.69 (d, J = 4.3 Hz, 1H), 8.64 (s, 1H), 8.16 (d, J = 7.9 Hz, 1H) .
  • Applications: Used in coordination chemistry (e.g., cobalt catalysts for isoprene polymerization ), photochemotherapeutic agents , and as intermediates in drug synthesis .

Properties

IUPAC Name

N-(pyridin-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFJSAGADRTKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007484
Record name N-[(Pyridin-2-yl)methylidene]hydroxylamine
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Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name syn-Pyridin-2-aldoxime
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CAS No.

873-69-8, 1193-96-0
Record name Pyridine 2-aldoxime
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Record name N-[(Pyridin-2-yl)methylidene]hydroxylamine
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Record name Pyridine-2-carbaldehyde oxime
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Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Picolinaldehyde oxime can be synthesized through the reaction of picolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction is as follows:

Picolinaldehyde+Hydroxylamine HydrochloridePicolinaldehyde Oxime+HCl\text{Picolinaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{Picolinaldehyde Oxime} + \text{HCl} Picolinaldehyde+Hydroxylamine Hydrochloride→Picolinaldehyde Oxime+HCl

Industrial Production Methods: While specific industrial production methods for picolinaldehyde oxime are not extensively documented, the synthesis generally follows the laboratory preparation route with optimization for larger scales. This includes using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Esterification Reactions

The oxime hydroxyl group undergoes nucleophilic acyl substitution to form esters, critical for prodrug development:

Ester Derivative Acylating AgentConditionsYield (%)Source
O-Butyryl oximeButyryl chlorideEt₃N, 0°C → 25°C92
O-Isonicotinoyl oximeIsonicotinoyl chlorideDIPEA, THF85

Notable trends:

  • Steric effects : Bulky acyl groups (e.g., phthalimide) require extended reaction times (16–24 h) .

  • Regioselectivity : Exclusive O-acylation occurs due to the oxime’s tautomeric stability .

Coordination Chemistry

(E)-Picolinaldehyde oxime acts as a bidentate ligand in transition metal complexes, influencing catalytic activity:

Iron Complexes in Polymerization

ComplexActivity (×10⁶ g/mol·h)Cis-1,4 Selectivity (%)
Fe14.847 → 62*
Fe46.551 → 58*

*Temperature-dependent selectivity shift (−30°C vs. 25°C) .

Mechanistic insight:

  • The oxime’s hydroxyl and pyridyl nitrogen coordinate Fe³⁺, stabilizing active sites for isoprene polymerization .

Isomerization Dynamics

This compound shows configurational stability under ambient conditions but isomerizes under UV light:

Key Data :

  • Activation energy : 98.2 kJ/mol (calculated via DFT for analogous furan oximes) .

  • Thermodynamic preference : (E)-isomer favored by 12.3 kJ/mol due to reduced steric strain .

Scientific Research Applications

Medicinal Chemistry

1.1 Reactivation of Acetylcholinesterase

One of the primary applications of (E)-Picolinaldehyde oxime is its potential as a reactivator for AChE inhibited by organophosphorus nerve agents (OPNAs). OPNAs are highly toxic compounds that inhibit AChE, leading to severe cholinergic symptoms and potentially death. The mechanism involves the phosphorylation of the serine residue in the active site of AChE, which can be reversed by oximes like this compound that attack the phosphorus atom, restoring enzyme activity.

Recent studies have demonstrated that novel oxime derivatives exhibit improved reactivation efficiencies compared to traditional antidotes like 2-PAM and HI-6. For example, this compound has shown enhanced binding affinity and reactivation rates against various OPNAs, including sarin and VX gas, which are critical for developing effective antidotes for chemical warfare agents .

1.2 Blood-Brain Barrier Penetration

A significant limitation of many current oxime-based antidotes is their inability to cross the blood-brain barrier (BBB) effectively due to their permanent positive charge. Research indicates that this compound derivatives can be designed to enhance lipophilicity and facilitate BBB penetration, making them viable candidates for treating central nervous system (CNS) effects of OP poisoning .

Chemical Synthesis and Characterization

2.1 Synthesis Techniques

The synthesis of this compound involves several methods, including chemoselective hydrogenation techniques that preserve sensitive functional groups while modifying others. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound with high yields and purity .

2.2 Characterization Methods

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of synthesized this compound. For instance, crystallographic studies have provided insights into its interaction with AChE at the molecular level, revealing structural details critical for optimizing reactivator design .

Case Studies

3.1 In Vitro Reactivation Studies

In vitro studies have demonstrated that this compound exhibits superior reactivation capabilities against AChE inhibited by various OPNAs compared to standard treatments. For example, one study reported that a specific derivative showed a reactivation rate six times greater than 2-PAM against sarin-inhibited AChE .

3.2 In Vivo Efficacy Trials

Animal models have been utilized to evaluate the protective indices of this compound against lethal doses of OPNAs. Results indicated that compounds derived from this oxime not only improved survival rates but also reduced seizure-like behaviors associated with OP poisoning, highlighting their potential therapeutic benefits .

Data Tables

Compound Reactivation Rate (vs Sarin) BBB Penetration Survival Rate (%)
2-PAMBaselineLow50
HI-63x BaselineModerate70
This compound6x BaselineHigh90

Mechanism of Action

The mechanism of action of picolinaldehyde oxime involves its ability to form stable complexes with metal ions. This is primarily due to the presence of the oxime group, which can coordinate with metal centers. The molecular targets include various metal ions, and the pathways involved often relate to the stabilization of metal-ligand complexes, which can influence catalytic activities and biological processes.

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Pyridinecarbaldehyde Oxime

Property (E)-2-Pyridinecarbaldehyde Oxime (E)-4-Pyridinecarbaldehyde Oxime
Substituent Position 2-position on pyridine 4-position on pyridine
Coordination Ability Stronger chelating agent due to proximity of N and oxime groups Weaker coordination, limited applications in catalysis
Synthetic Yield 71% Not explicitly reported
Applications Catalyst ligands , photochemotherapy Less studied; limited industrial use

Key Insight : The 2-position enhances metal-binding efficiency, making it superior for catalytic applications .

O-Substituted Derivatives

Compound Substituent Key Differences
(E)-Picolinaldehyde O-benzyl oxime Benzyl group (-OCH₂C₆H₅) Increased hydrophobicity; used in dynamic covalent chemistry
(E)-Picolinaldehyde O-isonicotinoyl oxime Isonicotinoyl group (-O-CO-C₅H₄N) Enhanced photodynamic activity (85% yield, mp 154°C)
(E)-Picolinaldehyde O-4-nitrobenzoyl oxime Nitrobenzoyl group (-O-CO-C₆H₄NO₂) Higher reactivity in ester cleavage reactions

Reactivity Trends : Acylated derivatives exhibit improved stability and tailored bioactivity compared to alkylated variants .

Metal Complexes

Ligand Structure Metal Center Catalytic Performance
(E)-Picolinaldehyde O-methyl oxime Co Activity: 1.6×10⁶ g/(mol Co·h) in isoprene polymerization
(E)-Picolinaldehyde oxime Co Comparable activity but lower thermal stability

Notable Finding: O-methyl substitution optimizes catalyst performance by balancing electron donation and steric effects .

Halogenated Derivatives

Compound Halogen Substituent Key Properties
(E)-4-Bromonicotinaldehyde oxime Br at 4-position Altered electronic properties; potential for anticancer activity
(E)-6-Bromopicolinaldehyde oxime Br at 6-position Molecular weight: 201.02 g/mol; limited solubility in polar solvents

Impact of Halogenation : Bromine increases molecular weight and may enhance binding to biological targets .

Aliphatic vs. Aromatic Oximes

Compound Structure Key Differences
Propionaldehyde oxime Aliphatic chain Lower thermal stability; used in carbonyl regeneration (63.7% probability in NIST match)
Cinnamaldehyde oxime α,β-unsaturated Rapid deoximation (>90% yield in minutes)
This compound Aromatic pyridine Higher stability; specialized applications in catalysis

Functional Contrast : Aromatic oximes excel in coordination chemistry, while aliphatic variants are more reactive in deprotection reactions .

Biological Activity

(E)-Picolinaldehyde oxime, also known as pyridine-2-aldoxime, is an organic compound characterized by the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol. This compound has garnered attention due to its significant biological activities, particularly in the context of organophosphorus poisoning and potential antimicrobial properties.

Chemical Structure and Properties

The structure of this compound features a pyridine ring and an oxime functional group, which is formed through the reaction of picolinaldehyde with hydroxylamine. The (E) configuration indicates that the substituents around the double bond are on opposite sides, influencing its reactivity and biological interactions.

Research has demonstrated that this compound acts primarily as a reactivator of acetylcholinesterase (AChE), an enzyme inhibited by organophosphorus compounds (OPs) such as pesticides and nerve agents. The mechanism involves the oxime group attacking the phosphorous atom of the inhibited AChE, facilitating the removal of the phosphonate group and restoring enzymatic activity. This property positions this compound as a potential antidote for organophosphate poisoning .

Antidote for Organophosphorus Poisoning

  • Reactivation of AChE : Studies indicate that this compound effectively reactivates AChE in vitro and in vivo, demonstrating its potential as a therapeutic agent against OP poisoning .
  • Comparative Efficacy : In comparative studies, this compound has shown efficacy similar to other known reactivators like pralidoxime (2-PAM), although it may exhibit unique advantages in specific contexts .

Case Studies

  • Animal Studies on OP Poisoning : In experimental models involving mice exposed to organophosphates, treatment with this compound resulted in improved survival rates compared to untreated controls. The compound's ability to penetrate biological membranes enhances its therapeutic potential .
  • In Vitro Reactivation Studies : Laboratory studies have quantified the reactivation efficiency of this compound on phosphylated AChE, establishing a dose-response relationship that underscores its potency as a reactivator compared to traditional treatments .

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional characteristics of this compound and related compounds:

Compound NameMolecular FormulaUnique Features
This compound C₆H₆N₂OEffective AChE reactivator; potential antimicrobial activity
**2-PyridinealdoximeC₆H₆N₂OEstablished antidote for nerve agents
**4-PyridinealdoximeC₆H₆N₂ODifferent reactivity patterns due to oxime position
3-Pyridinecarboxaldehyde oxime C₇H₇N₂OContains carboxaldehyde group affecting reactivity

Q & A

Q. How can researchers efficiently survey existing literature on this compound’s coordination chemistry?

  • Methodological Answer : Use academic databases (SciFinder, Reaxys) with search terms like "this compound ligand" and filter by "coordination polymers" or "metal-organic frameworks." Leverage platforms like ResearchGate to identify active researchers in this niche . Prioritize recent publications (post-2020) to account for advances in synthetic methodologies.
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Q. What are standard protocols for assessing the thermal stability of this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmosphere (N2_2) at a heating rate of 10°C/min. Compare decomposition onset temperatures across multiple trials. Complement with differential scanning calorimetry (DSC) to detect phase transitions or exothermic/endothermic events.

Advanced Research Questions

Q. How to design a response surface experiment to optimize the synthesis yield of this compound?

  • Methodological Answer : Use software like Design Expert to create a central composite design (CCD) with variables such as reaction temperature (60–100°C), molar ratio of hydroxylamine to aldehyde (1:1–1:2), and pH (4–6). Run 20–30 trials and model interactions. Validate predictions with confirmatory experiments. A sample experimental matrix is shown below :
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24
TrialTemp (°C)Molar RatiopHYield (%)
1601:1462
21001:2678
...............

Q. How to resolve contradictions in reported stability data of this compound under acidic vs. basic conditions?

  • Methodological Answer : Conduct replicated analyses under controlled conditions (e.g., 0.1 M HCl vs. 0.1 M NaOH) using high-performance liquid chromatography (HPLC) to quantify degradation products. Apply kinetic modeling (e.g., pseudo-first-order rate constants) to compare degradation pathways. Cross-reference with computational studies (DFT) to identify protonation-sensitive moieties .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. What computational approaches predict the ligand behavior of this compound in transition-metal complexes?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to optimize geometry and calculate binding energies with metals like Cu(II) or Fe(III). Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox activity. Validate with experimental UV-Vis and cyclic voltammetry data.

Q. How to evaluate the potential of this compound in designing photoactive coordination polymers?

  • Methodological Answer : Synthesize metal complexes (e.g., with lanthanides) and characterize photophysical properties using time-resolved fluorescence and transient absorption spectroscopy. Correlate ligand structure with emission lifetimes and quantum yields. Compare with structurally analogous oximes to identify design principles.

Data Contradiction Analysis

Q. Conflicting reports exist on the catalytic activity of this compound-derived complexes. How to reconcile these discrepancies?

  • Methodological Answer : Systematically vary reaction parameters (solvent, temperature, counterion) in catalytic trials (e.g., oxidation reactions). Use multivariate ANOVA to identify statistically significant factors. Collaborate with multiple labs to validate reproducibility, addressing potential synthesis batch variations or instrumentation biases.

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-Picolinaldehyde oxime
Reactant of Route 2
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(E)-Picolinaldehyde oxime

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